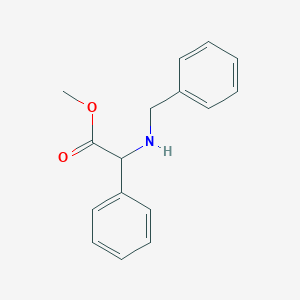

Methyl 2-(benzylamino)-2-phenylacetate

Description

Methyl 2-(benzylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group and a phenyl group attached to the alpha carbon of the acetate moiety

Properties

IUPAC Name |

methyl 2-(benzylamino)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKILDAUSVSANBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395222 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78907-06-9 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Methyl 2-bromo-2-phenylacetate with Benzylamine

One of the most common laboratory methods involves the nucleophilic substitution reaction between benzylamine and methyl 2-bromo-2-phenylacetate under basic conditions:

- Reactants: Benzylamine and methyl 2-bromo-2-phenylacetate

- Solvent: Anhydrous ethanol or methanol

- Base: Sodium hydroxide or potassium carbonate

- Temperature: Room temperature to reflux (~25–80°C)

- Reaction Time: Several hours to overnight

The reaction proceeds via nucleophilic attack of the amine on the electrophilic alpha-bromo ester, yielding methyl 2-(benzylamino)-2-phenylacetate as the primary product. The crude product is purified by recrystallization or column chromatography to remove unreacted reagents and side products.

This method is favored for its straightforwardness and relatively mild conditions, making it suitable for small-scale synthesis and research purposes.

N-Protective Group Strategy Using Glycine Methyl Ester

An alternative synthetic approach involves the N-protection of glycine methyl ester followed by condensation reactions:

- Step 1: N-protection of glycine methyl ester with benzyl bromide or benzaldehyde to form the benzylamino derivative

- Step 2: Condensation with methyl malonate or malonyl chloride under controlled conditions

Key parameters include:

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: 0 to 25°C to avoid side reactions

- Stoichiometry: Precise molar ratios to minimize dibenzylated byproducts

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize yield and purity. This method allows better stereochemical control and is useful in complex synthetic sequences.

Industrial Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors are employed to improve efficiency and scalability:

- Automation: Precise control of temperature, pressure, and reaction time

- Advantages: Enhanced yield, reproducibility, and safety

- Typical Conditions: Similar reactants as batch processes but optimized for flow chemistry

Continuous flow setups allow for safer handling of reactive intermediates and better heat management, which is critical for scale-up and commercial manufacturing.

Data Table: Summary of Preparation Methods

| Method | Reactants | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Benzylamine + methyl 2-bromo-2-phenylacetate | Anhydrous ethanol/methanol | Room temp to reflux, base present | Simple, mild conditions | Possible side reactions |

| N-protection & condensation | Glycine methyl ester + benzyl bromide + methyl malonate | Anhydrous THF | 0–25°C, controlled stoichiometry | Better stereochemical control | Requires multiple steps |

| Industrial continuous flow | Same as nucleophilic substitution | Optimized solvents | Automated temp, pressure control | High yield, scalable | Requires specialized equipment |

| Grignard reagent + methyl carbonate (related ester synthesis) | Benzyl chloride + Mg + methyl carbonate | Ether | Controlled reflux, hydrolysis | Avoids toxic cyanide usage | Indirect for target compound |

Analytical and Process Optimization Notes

- Monitoring: TLC and HPLC are essential for monitoring reaction progress and purity.

- Purification: Column chromatography and recrystallization are standard for isolating pure product.

- Temperature Control: Critical to minimize side reactions, especially in multi-step syntheses.

- Solvent Choice: Polar protic solvents (ethanol, methanol) favor nucleophilic substitution; aprotic solvents (THF) are preferred in condensation steps.

- Base Selection: Sodium hydroxide and potassium carbonate are common bases to facilitate substitution without degrading sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Benzylamino-phenylacetic acid.

Reduction: Benzylamino-phenylmethanol.

Substitution: Various N-substituted benzylamino derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Methyl 2-(benzylamino)-2-phenylacetate has the molecular formula and a molecular weight of approximately 255.31 g/mol. The compound can undergo several chemical reactions, including:

- Oxidation : Converts to corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

- Substitution : Nucleophilic substitution can replace the benzylamino group with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique functional groups allow chemists to develop novel compounds with specific properties for further applications .

Medicinal Chemistry

The compound has gained attention for its potential as a building block in the development of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, which is particularly beneficial in treating complex diseases, such as cancer and neurodegenerative disorders .

Research indicates that this compound exhibits significant biological activities, including enzyme inhibition and modulation of protein-ligand interactions. Its benzylamino group can form hydrogen bonds with biological molecules, enhancing its potential therapeutic effects .

Case Study 1: Antiepileptic Activity

In a study evaluating the efficacy of various compounds, this compound demonstrated protective effects against seizures induced by maximal electroshock (MES) in animal models. The compound showed a high potency with an effective dose (ED₅₀) indicating its potential as an antiepileptic agent .

Case Study 2: Antimicrobial Properties

Recent investigations into the antimicrobial activity of derivatives, including this compound, revealed strong bactericidal effects against various pathogenic strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be developed into new antibiotics or adjunct therapies for bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-2-phenylacetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(benzylamino)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a phenyl group.

Methyl 2-(benzylamino)-2-methylacetate: Contains a methyl group instead of a phenyl group.

Methyl 2-(benzylamino)-2-ethylacetate: Features an ethyl group in place of the phenyl group.

Uniqueness

Methyl 2-(benzylamino)-2-phenylacetate is unique due to the presence of both benzylamino and phenyl groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-(benzylamino)-2-phenylacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for its effects on various biological systems, including its pharmacological properties, mechanisms of action, and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Pharmacological Properties

This compound has been investigated for several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

- Antioxidant Activity : The compound has demonstrated notable antioxidant effects, contributing to the reduction of oxidative stress in cellular models.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It has been suggested that this compound interacts with various receptors, influencing physiological processes.

- Gene Expression Modulation : This compound may affect gene expression related to inflammation and oxidative stress response.

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (64 µg/mL) |

| Escherichia coli | 16 | Ampicillin (32 µg/mL) |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin (128 µg/mL) |

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) | Comparison with Standard Antioxidant |

|---|---|---|

| DPPH Radical Scavenging | 25 | Ascorbic Acid (20 µg/mL) |

| ABTS Radical Scavenging | 30 | Trolox (15 µg/mL) |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a significant reduction in bacterial growth at an MIC of 32 µg/mL. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In a research article by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to the control group, suggesting its potential utility in treating inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-(benzylamino)-2-phenylacetate, and how can reaction conditions be optimized?

this compound is synthesized via N-protection of glycine methyl ester with benzyl bromide or benzaldehyde, followed by condensation with methyl malonate or malonyl chloride . Key parameters include solvent choice (e.g., anhydrous THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Yield optimization requires monitoring by TLC or HPLC to minimize side products like dibenzylated byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity ≥98% . Mass spectrometry (MS) validates molecular weight (e.g., C₁₆H₁₇NO₄S, MW 319.38) . Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Stability exceeds five years under these conditions, as demonstrated by batch-specific certificates of analysis (CoA) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in synthesizing β-lactam antibiotics?

The compound serves as a precursor for phenylglycine derivatives, critical side chains in β-lactams like ampicillin and cephalexin. Its benzylamino group facilitates stereoselective coupling via enzymatic resolution or chiral auxiliaries, as shown in sulfonamide derivatization studies . Contradictions in enantiomeric purity across studies (e.g., >95% vs. ≥98%) highlight the need for chiral HPLC or capillary electrophoresis validation .

Q. How can solvent polarity and catalyst selection improve yields in multicomponent reactions involving this compound?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in condensation reactions, while lipases (e.g., immobilized CAL-B) enable green catalysis in aqueous media, reducing waste (E-factor < 2) . For example, solid-supported lipases increase yields by 20–30% in esterification compared to traditional acid catalysts .

Q. What strategies resolve contradictions in reported degradation profiles of this compound under varying pH conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products like benzylamine and phenylacetic acid. Conflicting data on hydrolysis rates (acidic vs. alkaline conditions) are resolved using kinetic modeling (Arrhenius plots) and forced degradation protocols .

Q. How does this compound function as a building block in drug delivery systems or polymer chemistry?

Its ester and amide groups enable covalent conjugation with poly(lactic-co-glycolic acid) (PLGA) for controlled drug release. In polymer coatings, it improves adhesion via π-π stacking with aromatic substrates, as evidenced by AFM and surface tension measurements .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported purity levels (e.g., ≥98% vs. >95%) across commercial and synthetic batches?

Orthogonal methods (HPLC, NMR, elemental analysis) reconcile purity claims. For example, residual solvents (e.g., ethyl acetate) in synthetic batches may inflate HPLC purity, necessitating headspace GC-MS validation .

Q. What computational tools predict the reactivity of this compound in novel reaction pathways?

Density functional theory (DFT) calculates activation energies for nucleophilic acyl substitutions, while molecular docking simulations model enzyme interactions (e.g., with penicillin-binding proteins) .

Methodological Recommendations

- Stereochemical Analysis : Use chiral columns (Chiralpak IA/IB) with hexane:isopropanol gradients to resolve enantiomers .

- Green Synthesis : Replace toxic solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

- Degradation Studies : Employ QbD (Quality by Design) principles to map critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.